molecular formula C14H11ClO3 B6356799 4-Chloro-3-(4-methoxyphenyl)benzoic acid, 95% CAS No. 1181567-17-8

4-Chloro-3-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6356799
CAS RN: 1181567-17-8
M. Wt: 262.69 g/mol
InChI Key: YWTLVCWWIQBSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(4-methoxyphenyl)benzoic acid, 95%, is a synthetic organic compound that has a wide range of applications in both scientific research and industry. It has been used in the synthesis of pharmaceuticals, in the manufacture of polymers, and in the production of dyes and pigments. 4-Chloro-3-(4-methoxyphenyl)benzoic acid is an important building block for organic synthesis, and its properties have been studied extensively.

Scientific Research Applications

4-Chloro-3-(4-methoxyphenyl)benzoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the manufacture of polymers, and in the production of dyes and pigments. Additionally, it has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and quinolines. It has also been used as a reagent in the synthesis of polymers, such as poly(4-chloro-3-(4-methoxyphenyl)benzoic acid) and poly(4-chloro-3-(4-methoxyphenyl)benzamide).

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-methoxyphenyl)benzoic acid is not fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosinase and lipoxygenase, which are involved in the metabolism of fatty acids. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(4-methoxyphenyl)benzoic acid are not fully understood. Studies have shown that the compound has an inhibitory effect on the enzyme tyrosinase, which is involved in the metabolism of tyrosine. Additionally, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It has also been shown to have antioxidant activity, scavenging reactive oxygen species and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-3-(4-methoxyphenyl)benzoic acid in laboratory experiments include its availability, low cost, and low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-Chloro-3-(4-methoxyphenyl)benzoic acid research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, polymers, and dyes and pigments. Additionally, research into the development of new and improved synthesis methods for this compound is needed. Finally, studies into the potential toxicity of the compound and its potential environmental effects are also needed.

Synthesis Methods

4-Chloro-3-(4-methoxyphenyl)benzoic acid is typically synthesized through a reaction of 4-chlorobenzaldehyde and 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and an organic solvent, such as ethyl acetate. The reaction yields a mixture of 4-chloro-3-(4-methoxyphenyl)benzoic acid and 4-chloro-3-(4-methoxyphenyl)benzamide. The acid can then be isolated by recrystallization from aqueous ethanol.

properties

IUPAC Name

4-chloro-3-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTLVCWWIQBSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653533
Record name 6-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-methoxyphenyl)benzoic acid

CAS RN

1181567-17-8
Record name 6-Chloro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.